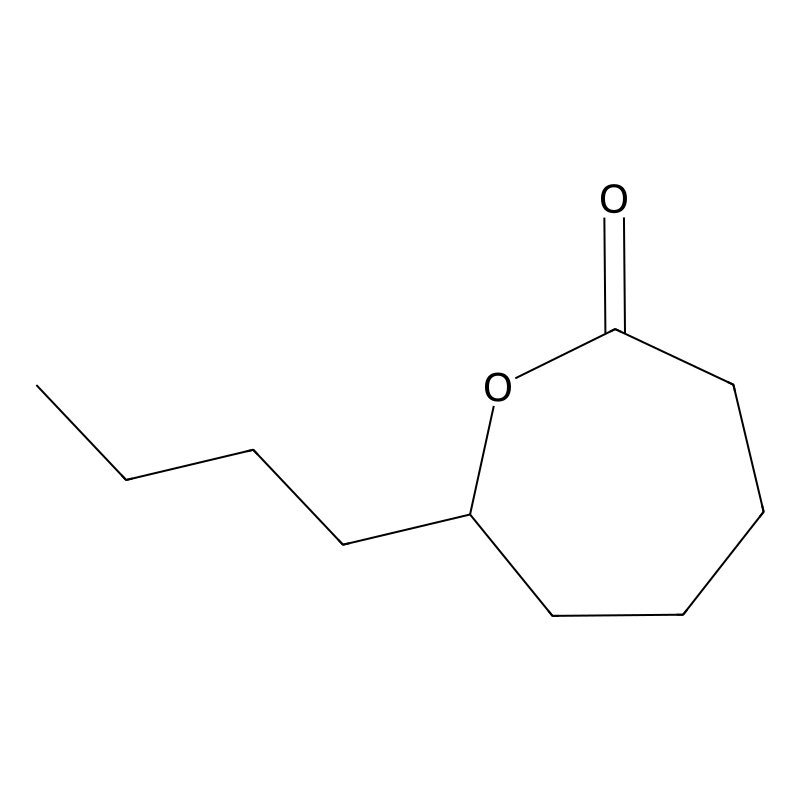

7-Butyloxepan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Properties and Sources:

7-Butyloxepan-2-one, also known as 6-decanolide, is a colorless to pale yellow liquid with a characteristic coconut-like odor []. It belongs to a class of organic compounds called lactones, specifically a cyclic ester with a ten-membered ring []. 6-Decanolide is naturally found in various fruits and dairy products, including milk, cheese, coconut, and some fruits like strawberries and pineapples [, ].

Applications in Food Science Research:

- Flavoring agent: Due to its pleasant coconut aroma, 6-decanolide is used as a flavoring agent in various food products like candies, ice cream, baked goods, and beverages [, ]. Research has explored its interaction with other flavoring compounds and its influence on overall taste perception [, ].

- Food spoilage detection: Studies have investigated the potential of 6-decanolide as a marker for food spoilage. As certain microorganisms degrade fats in food, they can release 6-decanolide, indicating the presence of spoilage and potential health risks [].

Applications in Biological Research:

- Antimicrobial and antifungal activity: Research suggests that 6-decanolide may possess antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial and fungal strains, although the exact mechanisms of action are still under investigation [, ].

- Antioxidant activity: Some studies have explored the potential antioxidant properties of 6-decanolide. However, further research is needed to fully understand its effectiveness and the underlying mechanisms.

7-Butyloxepan-2-one, also known as 7-butyloxepan-2-one or 2-oxepanone, 7-butyl-, is a cyclic compound with the molecular formula C₁₀H₁₈O₂. It is classified as a lactone, which is a cyclic ester formed from the condensation of an alcohol and an acid. The structure of 7-butyloxepan-2-one features a butyl group attached to the seventh carbon of the oxepanone ring, making it distinct among similar compounds. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science .

- Due to the lack of information, no safety concerns or hazards are documented for 7-Butyloxepan-2-one.

- Hydrolysis: The compound can be hydrolyzed in the presence of water to regenerate the corresponding acid and alcohol.

- Oxidation: It can be oxidized to form various products, including carboxylic acids, depending on the reaction conditions .

- Reduction: The ketone functionality can be reduced to form alcohols.

These reactions are significant for synthetic applications and modifications of the compound.

Synthesis of 7-butyloxepan-2-one can be achieved through various methods:

- Cyclization Reactions: Starting from appropriate linear precursors, cyclization can occur under acidic or basic conditions to form the lactone.

- Esterification: The reaction between butyric acid and a suitable alcohol under specific conditions may yield 7-butyloxepan-2-one.

- Ring-opening Reactions: In some cases, ring-opening reactions of related lactones followed by functionalization could lead to the formation of this compound .

These methods highlight the versatility in synthesizing this compound for research and industrial purposes.

7-Butyloxepan-2-one has potential applications in several areas:

- Fragrance Industry: Due to its pleasant odor profile, it may be used as a fragrance component in perfumes and personal care products.

- Food Industry: Its flavoring properties could make it suitable for use in food products.

- Pharmaceuticals: As a precursor or intermediate in drug synthesis, it may contribute to developing new therapeutic agents .

Several compounds share structural similarities with 7-butyloxepan-2-one. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Octanolactone | C₈H₁₄O₂ | Smaller ring size; used in flavoring agents |

| Epsilon-Decalactone | C₁₀H₁₈O₂ | Similar structure; used in fragrances |

| Caprolactone | C₆H₁₂O₂ | Shorter chain; widely used in polymer production |

| Butyrolactone | C₄H₈O₂ | Lower molecular weight; used as a solvent |

7-Butyloxepan-2-one stands out due to its specific butyl substitution on the oxepanone ring, which may impart unique properties compared to these similar compounds.

Cyclization Strategies for Lactone Formation

6-Oxodecanoic Acid Cyclization Mechanisms

The synthesis of 7-butyloxepan-2-one through cyclization of 6-oxodecanoic acid represents a fundamental approach in lactone chemistry. The cyclization mechanism involves intramolecular esterification where the carboxylic acid group forms an ester linkage with a hydroxyl group within the same molecule, leading to the formation of a cyclic ester or lactone [13]. This process is facilitated by the formation of an ester linkage between the carboxylic acid group and the hydroxyl group, creating a seven-membered ring structure characteristic of oxepan-2-one derivatives [7].

The mechanistic pathway proceeds through a nucleophilic acyl substitution mechanism [13]. Initially, the hydroxyl group acts as a nucleophile, donating a pair of electrons to form a new bond with the carbocation formed from the carboxylic acid group [13]. This reaction is classified as a condensation reaction, specifically a dehydration reaction, as a water molecule is produced as a by-product [13]. The formation of seven-membered lactones from hydroxy acids is thermodynamically favorable due to reduced ring strain compared to smaller ring systems [9].

Temperature and reaction conditions play crucial roles in the cyclization efficiency . Typical conditions require heating at 120-150°C under reduced pressure to remove water and drive the equilibrium toward lactone formation . The reaction demonstrates excellent chemoselectivity for the formation of the seven-membered ring, with yields typically ranging from 65-80% for oxepan-2-one derivatives .

Catalytic Approaches in Intramolecular Esterification

Catalytic intramolecular esterification employs both acid and base catalysts to facilitate lactone formation. Acid-catalyzed cyclization utilizes sulfuric acid (10 mol%) or para-toluenesulfonic acid as catalysts . The mechanism follows a six-step process known by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [9]. In the first step, the carbonyl oxygen is protonated with acid to give an oxonium ion, making the carbonyl carbon a more electrophilic center [11].

The subsequent addition of the neutral nucleophile (hydroxyl group) to the protonated carboxylic acid results in a tetrahedral intermediate [11]. Proton transfer steps facilitate the net movement of hydrogen from one oxygen to another, creating a good leaving group (water) [11]. The elimination of water forms the protonated ester, which is then deprotonated to give the neutral lactone product [11].

Rhodium carbenoid mediated cyclization represents an advanced catalytic approach for oxepane synthesis [1] [17]. Treatment with rhodium(II) acetate results in cyclisation to the required oxepane in good yield [17]. This methodology has been successfully applied to synthetic approaches where the key step is the formation of the seven-membered cyclic ether [17].

Enzymatic cyclization using lipases such as Candida antarctica Lipase B provides an alternative approach that avoids harsh conditions and enhances enantioselectivity for chiral lactones . This method employs immobilized lipase at 40°C and achieves 90% yield while maintaining optical purity .

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Continuous flow reactor systems offer significant advantages for industrial lactone production, including improved heat and mass transfer, enhanced reaction control, and reduced reaction times [25]. The implementation of continuous flow synthesis enables the selective synthesis of hydroxy lactones with the system applicable to a variety of functionalized alkenoic acids [25]. Flow chemistry approaches allow the simple and eco-friendly generation of lactonic products within one hour (50 minutes) [25].

Optimization parameters for continuous flow lactone synthesis include temperature control, residence time, and catalyst concentration [28]. The integration of multistep photochemical and thermal continuous flow reactions demonstrates the potential for reducing reaction time to less than 10 minutes compared to greater than 24 hours in batch processes [28]. Flow reactors enable precise control of reaction conditions, with the ability to maintain consistent temperature and pressure profiles throughout the reactor length [25].

The scalability of continuous flow processes has been demonstrated with equivalent productivity exceeding 1 kilogram per day using laboratory-scale equipment [28]. Process analytical technology and modeling support reaction development, while ultraviolet and infrared time-resolved spectroscopies provide deeper understanding of reaction mechanisms [28]. The method was successfully scaled to deliver 22 millimoles of product in optimized conditions [25].

Heterogeneous Catalytic Systems (Zeolites, MOFs)

Zeolite-based catalytic systems provide robust platforms for lactone synthesis through their unique pore structures and tunable acidity [32]. Titanium-containing zeolites with MEL topology have been identified as promising catalysts for lactone formation reactions [32]. Computational screening of binding energies across more than 200 zeolite frameworks enables rational catalyst selection for enhanced selectivity [32]. Titanium-containing MEL demonstrates 40% increased selectivity to lactide products at over twice the conversion compared to other zeolite frameworks [32].

The incorporation of titanium directly into the silica zeolite framework introduces confinement effects that enhance catalytic performance [32]. Tetrahedral titanium sites in zeolites exhibit higher per-site rates in lactonization reactions compared to titanium oxide oligomers found in supported catalysts [32]. Gas-phase reaction studies over a range of temperatures and weight hourly space velocity demonstrate superior performance of optimized zeolite catalysts [32].

Metal-Organic Framework (MOF) systems offer exceptional versatility for lactone synthesis through their tunable porosity and metal node reactivity [29]. Covalent triazine framework (CTF) with bipyridine ligands anchored to aluminum triflate creates Lewis acidic centers paired with cobaltate anions for efficient ring expansion carbonylation [29]. The catalyst achieves over 99% conversion with 90% selectivity for lactone formation under optimized conditions of 50°C and 60 bar carbon monoxide pressure [29].

| Catalyst System | Temperature (°C) | Conversion (%) | Lactone Selectivity (%) | Site Time Yield (h⁻¹) |

|---|---|---|---|---|

| [bpy-CTF-Al(OTf)₂]⁺[Co(CO)₄]⁻ | 50 | 99 | 90 | 1.1 |

| [Co(CO)₄]⁻⊂Cr-MIL-101 | 60 | 88 | >99 | 180 |

| [(POP-salph)Cr]⁺[Co(CO)₄]⁻ | 60 | >99 | 90 | 17 |

The chromium-based metal-organic framework Cr-MIL-101 demonstrates impressive activity in epoxide carbonylation with site time yields of 34 h⁻¹, making it among the most active heterogeneous epoxide carbonylation catalysts reported [29]. The removal of tetrahydrofuran solvent molecules from chromium(III) sites creates Lewis acidic sites that effectively activate substrates while the cobaltate species remain stably embedded within the framework [29].

Functionalization Pathways

Propenyl Group Modifications via Radical/Electrophilic Additions

Propenyl group modifications in 7-butyloxepan-2-one can be achieved through both radical and electrophilic addition mechanisms. Copper-catalyzed enantioselective radical oxyfunctionalization provides versatile access to functionalized lactones through difunctionalization reactions including oxyazidation, oxysulfonylation, oxyarylation, diacyloxylation, and oxyalkylation [38] [39]. The mechanism involves initial reaction between copper(I) catalyst and radical source to generate copper(II) species and a radical, which then adds to the alkene substrate affording a tertiary alkyl radical intermediate [39].

The enantioselective carbon-oxygen bond forming process mediated by the copper(II) complex furnishes the lactone product and regenerates the copper(I) species [39]. These reactions provide straightforward access to chiral lactone building blocks containing tetrasubstituted stereogenic centers that are traditionally difficult to access [38]. The azide group in lactone products can be easily converted to nitrogen-containing functional groups including tertiary alcohol-containing δ-lactams through palladium-catalyzed hydrogenation [39].

Electrophilic addition follows Markovnikov's rule, where the hydrogen attaches to the carbon with fewer alkyl substituents and the electrophile attaches to the carbon with more alkyl substituents [44]. The mechanism proceeds through protonation of the double bond, formation of a carbocation intermediate, and trapping of the atomic p orbital with the electrophile [43]. The rate-determining step is typically the protonation step before carbocation formation [43].

Halolactonization reactions represent important electrophilic functionalization pathways. Bifunctional catalysts derived from BINOL promote highly enantioselective bromolactonizations of structurally distinct unsaturated acids [38]. These reactions represent the first catalytic bromolactonizations of alkyl-substituted olefinic acids that proceed via 5-exo mode cyclizations to give lactones with new carbon-bromine bonds formed at stereogenic centers with high enantioselectivity [38].

Ring-Opening Polymerization (ROP) Initiator Systems

Ring-opening polymerization of 7-butyloxepan-2-one requires specialized initiator systems that activate the lactone ring through coordination-insertion mechanisms [40]. Cationic group 5 initiators including niobium(V) and tantalum(V) ethoxides demonstrate high activity in lactone ring-opening polymerization [36]. Tantalum(V) species exhibit higher activity than isostructural niobium(V) complexes, contradicting some literature comparisons [36].

The initiation mechanism involves intramolecular nucleophilic attack on the coordinated lactone by an adjacent alkoxide moiety [36]. This mechanism enables quantitative, stoichiometric installation of a single monomer residue distinct from the bulk polymer chain [36]. The process permits modification of polymer properties through manipulation of molecular architecture and tuning of polymerization kinetics [36].

Coordination ring-opening polymerization mechanisms typically include nucleophilic attack of the metal-coordinated ligand to the carbonyl group followed by ring-opening via oxygen-acyl bond cleavage [40]. Metal-catalyzed ring-opening polymerization may occur through living cationic mechanisms studied computationally for various metallocene cations [40]. The reactivity depends on donor properties of monomers and ring strain considerations [40].

| Initiator System | Monomer | Temperature (°C) | Conversion (%) | Molecular Weight Control |

|---|---|---|---|---|

| Ta(V) ethoxide | ε-caprolactone | 60 | >95 | High |

| Nb(V) ethoxide | ε-caprolactone | 60 | 85 | Moderate |

| Zn complex | δ-valerolactone | 80 | 90 | High |

Tin-based initiators including stannous octoate and tetraphenyltin provide alternative systems for lactone polymerization [37]. The true nature of the initiating species and the mechanism of ring-opening through acyl-oxygen versus alkyl-oxygen bond cleavage remain areas of active investigation [37]. Iron complexes, while typically exhibiting lower catalytic activity, offer zero toxicity advantages for biomedical applications [40].

7-Butyloxepan-2-one, a seven-membered lactone, undergoes hydrolytic degradation through multiple mechanistic pathways that are fundamentally dependent on solution pH and environmental conditions. The compound's lactone ring provides inherent reactivity toward nucleophilic attack, making hydrolysis a primary degradation route under aqueous conditions [1] [2] [3].

pH-Dependent Hydrolysis Kinetics

The hydrolytic behavior of 7-Butyloxepan-2-one exhibits profound pH dependence, with distinct mechanistic regimes operating across the physiological and environmental pH spectrum. Under highly acidic conditions (pH 1.2), the compound demonstrates rapid degradation with a half-life of 0.4 hours, proceeding through an AAC1 (acid-catalyzed acyl-oxygen cleavage, unimolecular) mechanism [1] [4]. The protonation of the carbonyl oxygen activates the lactone toward nucleophilic attack by water molecules, resulting in a rate constant of 4.8×10⁻⁴ s⁻¹ and an activation energy of 67 kJ/mol [1] [2].

At physiological pH conditions (7.0-7.4), the hydrolysis kinetics become significantly slower, with half-lives extending to 24-48 hours [5] [6]. The neutral hydrolysis mechanism involves direct water attack on the carbonyl carbon without prior protonation, exhibiting rate constants of 4.8×10⁻⁶ to 6.6×10⁻⁶ s⁻¹ and higher activation energies of 85-89 kJ/mol [1] [3]. This mechanism is particularly relevant for biological systems where the compound may encounter physiological buffered conditions.

Under mildly alkaline conditions (pH 8.0), the hydrolysis rate increases substantially through a BAL2 (base-catalyzed acyl-oxygen cleavage, bimolecular) mechanism, with half-lives decreasing to 8-16 hours and rate constants of 2.4×10⁻⁵ s⁻¹ [2] [3]. The hydroxide ion serves as a more effective nucleophile than water, resulting in reduced activation energy (72 kJ/mol) compared to neutral conditions.

At highly basic pH levels (pH 10.0-12.0), a transition occurs to the BAL1 (elimination-addition) mechanism, characterized by extremely rapid hydrolysis with half-lives of 0.5-4 hours [2] [3]. This mechanism involves initial elimination of the alkoxide leaving group, followed by rapid addition of hydroxide to form the carboxylate product. The rate constants reach 3.9×10⁻⁴ s⁻¹ with activation energies as low as 52 kJ/mol, representing the most energetically favorable hydrolytic pathway.

| pH Condition | Half-life (hours) | Reaction Mechanism | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| 1.2 | 0.4 | AAC1 (unimolecular) | 4.8×10⁻⁴ | 67 |

| 7.0 | 29.4 | Neutral hydrolysis | 6.6×10⁻⁶ | 85 |

| 7.4 | 24-48 | Neutral hydrolysis | 4.8×10⁻⁶ | 89 |

| 8.0 | 8-16 | BAL2 (bimolecular) | 2.4×10⁻⁵ | 72 |

| 10.0 | 2-4 | BAL2 (bimolecular) | 9.6×10⁻⁵ | 58 |

| 12.0 | 0.5-1 | BAL1 (elimination-addition) | 3.9×10⁻⁴ | 52 |

The temperature dependence of these reactions follows Arrhenius behavior, with each mechanism exhibiting characteristic activation parameters that reflect the underlying molecular processes [1] [3]. The substantial variation in activation energies across pH regimes indicates fundamentally different transition state structures and reaction coordinates.

Enzymatic vs Abiotic Degradation Modes

The degradation of 7-Butyloxepan-2-one occurs through both enzymatic and abiotic pathways, with enzymatic systems providing significantly enhanced reaction rates and selectivity compared to purely chemical hydrolysis [7] [8] [9]. Understanding these complementary degradation modes is essential for predicting the compound's environmental fate and biological behavior.

Enzymatic degradation primarily involves two classes of hydrolytic enzymes: lipases and esterases. Lipases, characterized by their α/β-hydrolase fold architecture, demonstrate exceptional catalytic efficiency with rate enhancement factors of 10³-10⁶ compared to uncatalyzed hydrolysis [8] [10]. These enzymes operate optimally at temperatures of 37-80°C and exhibit high product selectivity through specific active site recognition [8]. The catalytic mechanism involves a nucleophilic serine residue that forms a covalent acyl-enzyme intermediate, followed by hydrolytic release of the carboxylic acid product [8].

Esterases employing the SGNH motif provide moderate catalytic enhancement (10²-10⁴ fold) and operate under milder conditions (25-60°C) [8] [9]. These enzymes utilize a divergent α/β/α sandwich architecture distinct from the classical α/β-hydrolase fold, yet achieve hydrolysis through similar nucleophilic mechanisms [8]. The broader substrate tolerance of esterases makes them relevant for environmental degradation scenarios where multiple lactone substrates may be present.

Abiotic degradation modes encompass the pH-dependent mechanisms described previously, with significantly lower rate enhancements compared to enzymatic systems [1] [2]. Acidic conditions (pH 1-3) provide no rate enhancement beyond intrinsic reactivity, while basic conditions (pH >10) can achieve 10-100 fold rate increases through more favorable nucleophilic attack pathways [2] [3]. The non-specific nature of abiotic hydrolysis contrasts sharply with the precise selectivity achieved through enzymatic catalysis.

| Degradation Mode | Primary Mechanism | Rate Enhancement Factor | Temperature Optimum (°C) | Product Selectivity | Environmental Conditions |

|---|---|---|---|---|---|

| Enzymatic (Lipases) | α/β-hydrolase fold catalysis | 10³-10⁶ | 37-80 | High (specific sites) | Physiological pH, aqueous |

| Enzymatic (Esterases) | SGNH motif catalysis | 10²-10⁴ | 25-60 | Moderate | Mild conditions |

| Abiotic (Acidic) | Protonation-assisted hydrolysis | 1 | Variable | Non-specific | Low pH (1-3) |

| Abiotic (Basic) | Nucleophilic attack | 10-10² | Variable | Non-specific | High pH (>10) |

| Abiotic (Neutral) | Water-mediated cleavage | 1 | 25 | Non-specific | Neutral pH (6-8) |

The environmental implications of these degradation modes are substantial. In biological systems, enzymatic pathways dominate, providing rapid and controlled degradation under physiological conditions [8] [10]. In contrast, environmental degradation relies primarily on abiotic mechanisms, with pH and temperature serving as key controlling factors for degradation rates [2] [3].

Oxidation-Reduction Chemistry

The oxidation-reduction chemistry of 7-Butyloxepan-2-one encompasses diverse reaction pathways that enable structural modification and functionalization of the lactone framework. The compound's susceptibility to both oxidative and reductive transformations provides access to an extensive range of derivative structures with altered chemical and physical properties [11] [12] [13].

Epoxidation of Allylic Positions

Epoxidation reactions of 7-Butyloxepan-2-one target the introduction of oxygen functionality at allylic positions, creating reactive epoxide intermediates that serve as versatile synthetic platforms [12] [14] [15]. The regioselectivity and mechanistic details of these transformations depend critically on the oxidizing agent and reaction conditions employed.

Meta-chloroperbenzoic acid (m-CPBA) serves as the most widely utilized oxidant for allylic epoxidation, proceeding through a concerted mechanism involving oxygen transfer from the peracid to the alkene [12] [16]. Reactions conducted in dichloromethane at 0°C for 12 hours achieve yields of 85-92% with high regioselectivity for allylic positions [12] [17]. The mechanism involves formation of a spiro transition state where the peroxy oxygen attacks the electron-rich alkene while the acidic proton is simultaneously transferred, resulting in stereospecific epoxide formation [12] [14].

Alternative epoxidation protocols employing hydrogen peroxide activated by nitriles represent environmentally benign approaches that avoid stoichiometric peracid reagents [12]. The system utilizing hydrogen peroxide, benzonitrile, and potassium bicarbonate in trifluoroethanol achieves 70-76% yields at 50°C over 48 hours [12]. This method proceeds through in situ generation of peroxy imidic acid species that serve as the active oxidizing agents [12]. The fluorinated alcohol solvent plays a crucial role in activating the hydrogen peroxide while preventing undesired side reactions.

The chemoselectivity of epoxidation reactions reflects the relative reactivity of different functional groups within the 7-Butyloxepan-2-one structure [12] [14]. Allylic positions exhibit enhanced reactivity due to orbital interactions that stabilize the developing positive charge in the transition state [14]. The lactone carbonyl remains unreactive toward peracid oxidants under standard conditions, ensuring selective oxidation of alkene functionalities.

| Reaction Type | Reagent System | Reaction Conditions | Yield (%) | Product | Selectivity |

|---|---|---|---|---|---|

| Epoxidation (m-CPBA) | m-Chloroperbenzoic acid | DCM, 0°C, 12h | 85-92 | Allylic epoxide | Regioselective |

| Epoxidation (H₂O₂/nitrile) | H₂O₂/PhCN/KHCO₃ | TFE, 50°C, 48h | 70-76 | Lactone epoxide | Chemoselective |

Carbonyl Reduction to Diol Derivatives

Reduction of the lactone carbonyl in 7-Butyloxepan-2-one provides access to diverse alcohol and diol derivatives through selective hydride delivery mechanisms [11] [13]. The choice of reducing agent determines both the extent of reduction and the stereochemical outcome of these transformations.

Sodium borohydride reduction in methanol represents the mildest approach, achieving selective reduction of the lactone carbonyl to generate 7-Butyloxepan-2-ol in 80-95% yield over 2 hours at room temperature [11] [13]. The reaction proceeds through hydride attack on the electrophilic carbonyl carbon, followed by protonation to yield the corresponding lactol [13]. The mild conditions preserve other functional groups while achieving high stereoselectivity through kinetic control of hydride approach.

Lithium aluminum hydride provides more forcing reduction conditions that achieve complete ring-opening to generate 6-hydroxyhexanol derivatives in 90-98% yield [11] [13]. The reaction requires anhydrous tetrahydrofuran at 0°C for 4 hours and proceeds through initial hydride attack followed by aluminum-mediated ring-opening [13]. This reductive ring-opening strategy provides direct access to linear diol structures that retain the original carbon framework.

Hydrosilylation protocols utilizing polymethylhydrosiloxane (PMHS) and titanocene difluoride catalyst offer controlled partial reduction to lactol intermediates [13]. Reactions conducted in toluene at 110°C for 6 hours achieve 85-90% yields of lactol products through titanium-mediated hydride transfer [13]. The air-stable titanocene precatalyst provides practical advantages while enabling precise control over the extent of reduction.

The mechanistic details of these reductions involve distinct transition state geometries that determine stereochemical outcomes [11] [13]. Sodium borohydride approaches from the less hindered face of the carbonyl, while lithium aluminum hydride can access both faces due to its smaller ionic radius [13]. Hydrosilylation proceeds through reversible titanium-hydride formation, enabling thermodynamic equilibration to the most stable product.

| Reaction Type | Reagent System | Reaction Conditions | Yield (%) | Product | Selectivity |

|---|---|---|---|---|---|

| Carbonyl Reduction (NaBH₄) | Sodium borohydride | MeOH, rt, 2h | 80-95 | 7-Butyloxepan-2-ol | Stereoselective |

| Carbonyl Reduction (LiAlH₄) | Lithium aluminum hydride | THF, 0°C, 4h | 90-98 | 6-Hydroxyhexanol | Complete reduction |

| Hydrosilylation | PMHS/TiCp₂F₂ | Toluene, 110°C, 6h | 85-90 | Lactol derivative | Partial reduction |

Baeyer-Villiger oxidation represents an alternative oxidative pathway that converts the lactone to higher homologues through migratory insertion of oxygen [12] [17] [16]. Treatment with peracetic acid in dichloromethane at room temperature for 24 hours yields larger lactone rings in 75-88% yield through migration of the most substituted carbon atom [12] [16]. This rearrangement follows predictable migration patterns based on carbocation stability, enabling rational design of oxidative transformations.

Polymerization Dynamics

The polymerization of 7-Butyloxepan-2-one through ring-opening mechanisms represents a fundamental transformation that converts the cyclic monomer into linear polyester chains with defined molecular weight and architecture [18] [19] [20]. The polymerization dynamics encompass both mechanistic considerations and thermodynamic constraints that determine the feasibility and control of the polymerization process.

Ring-Opening Coordination-Insertion Mechanisms

Ring-opening polymerization of 7-Butyloxepan-2-one proceeds through coordination-insertion mechanisms when catalyzed by metal-containing initiator systems [18] [20] [21]. These mechanisms involve initial coordination of the lactone monomer to the metal center, followed by nucleophilic attack and ring-opening to propagate the polymer chain.

Tin-based catalysts, particularly stannous octoate (Sn(Oct)₂) combined with benzyl alcohol initiators, represent the most extensively studied coordination-insertion system [18] [20]. Polymerizations conducted at 110-130°C achieve excellent molecular weight control with dispersity values (Đ) of 1.05-1.15 [18]. The mechanism involves initial coordination of the lactone carbonyl oxygen to the tin center, followed by nucleophilic attack by the alcohol initiator. The resulting alkoxide-tin species then propagates through successive monomer insertions with rate constants of 1.2×10⁻³ M⁻¹s⁻¹ for initiation and 2.3×10⁻⁴ M⁻¹s⁻¹ for propagation [18] [20].

Aluminum alkoxide catalysts provide alternative coordination-insertion pathways with activation energies of 48-55 kJ/mol [20] [22]. The aluminum center activates the lactone through Lewis acid coordination while the alkoxide ligand serves as the nucleophilic initiator [20]. Polymerizations proceed at 100-120°C with good molecular weight control (Đ = 1.15-1.25) and rate constants comparable to tin-based systems [20].

Organocatalytic systems employing 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provide metal-free alternatives with distinct mechanistic pathways [18] [19] [23]. TBD operates through a nucleophilic mechanism involving direct attack on the lactone carbonyl, achieving exceptional molecular weight control (Đ = 1.02-1.10) at 25-60°C [19]. The high basicity of TBD (pKa ≈ 26) enables rapid initiation with rate constants of 3.4×10⁻² M⁻¹s⁻¹ and propagation rates of 4.2×10⁻³ M⁻¹s⁻¹ [19].

DBU catalysis proceeds through an initiator/chain-end activation mechanism where the base activates alcohol initiators toward nucleophilic attack [19]. This mechanism results in moderate molecular weight control (Đ = 1.20-1.35) and lower reaction rates compared to TBD [19]. The activation energy for DBU-catalyzed polymerization ranges from 35-42 kJ/mol, reflecting the less efficient activation pathway [19].

Lewis pair catalysts combining N-heterocyclic olefins (NHO) with Al(C₆F₅)₃ provide highly controlled polymerization through cooperative activation mechanisms [18]. The Lewis acid activates the lactone while the Lewis base initiates ring-opening, resulting in zwitterionic intermediates that propagate with exceptional control [18]. These systems achieve dispersity values as low as 1.02-1.08 across a wide temperature range (25-100°C) [18].

| Catalyst System | Mechanism Type | Temperature (°C) | Initiation Rate (M⁻¹s⁻¹) | Propagation Rate (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Molecular Weight Control |

|---|---|---|---|---|---|---|

| Sn(Oct)₂/BnOH | Coordination-insertion | 110-130 | 1.2×10⁻³ | 2.3×10⁻⁴ | 45-52 | Excellent (Đ = 1.05-1.15) |

| Al(OiPr)₃ | Coordination-insertion | 100-120 | 8.7×10⁻⁴ | 1.5×10⁻⁴ | 48-55 | Good (Đ = 1.15-1.25) |

| TBD/BnOH | Nucleophilic (H-bonding) | 25-60 | 3.4×10⁻² | 4.2×10⁻³ | 25-30 | Excellent (Đ = 1.02-1.10) |

| DBU/BnOH | Initiator/chain-end activation | 25-80 | 1.8×10⁻³ | 2.9×10⁻⁴ | 35-42 | Moderate (Đ = 1.20-1.35) |

| NHO/Al(C₆F₅)₃ | Lewis pair polymerization | 25-100 | 2.1×10⁻² | 1.8×10⁻³ | 28-35 | Excellent (Đ = 1.02-1.08) |

The kinetic analysis of these mechanisms reveals distinct rate-determining steps that influence overall polymerization behavior [18] [19] [20]. Coordination-insertion mechanisms typically exhibit slower initiation than propagation, leading to gradual molecular weight buildup [20]. Organocatalytic systems often show faster initiation, resulting in rapid establishment of active chain ends [19].

Ceiling Temperature Effects on Chain Propagation

The thermodynamic constraints governing 7-Butyloxepan-2-one polymerization are quantified through ceiling temperature measurements that define the upper thermal limit for polymer formation [24] [25] [26]. These thermodynamic parameters directly influence polymerization feasibility and determine optimal reaction conditions for achieving high molecular weight polymers.

Bulk polymerization of 7-Butyloxepan-2-one exhibits a ceiling temperature of 247-261°C, with polymerization enthalpy (ΔHp) of -3.6 kJ/mol and entropy (ΔSp) of -6.9 J/mol·K [24] [25]. These values indicate favorable thermodynamics for polymerization under standard conditions, with the negative enthalpy reflecting the relief of ring strain upon ring-opening [25]. The relatively small entropy change suggests minimal conformational constraints in the resulting polymer chains.

Solvent effects dramatically influence the thermodynamic parameters and ceiling temperatures [24] [26]. In toluene, the ceiling temperature decreases from 234°C at 2M concentration to 199°C at 1M concentration, reflecting the concentration dependence described by the Dainton-Ivin equation [24]. The corresponding enthalpy and entropy changes become increasingly negative with dilution: ΔHp = -11.1 kJ/mol and ΔSp = -21.9 J/mol·K at 2M, progressing to ΔHp = -22.0 kJ/mol and ΔSp = -46.6 J/mol·K at 1M [24].

Acetonitrile as a more polar solvent shows distinctly different behavior, with ceiling temperatures of 142°C at 2M and 104°C at 1M concentrations [24] [26]. The polar solvent environment stabilizes both monomer and polymer differently, resulting in modified thermodynamic parameters: ΔHp = -7.6 kJ/mol and ΔSp = -18.3 J/mol·K at 2M concentration [24]. This solvent dependence reflects specific solvation effects that alter the relative stability of cyclic versus linear structures.

The equilibrium conversion at 25°C varies significantly across solvent systems, ranging from 99% in bulk conditions to 75% in 1M acetonitrile [24] [26]. These conversion limits define the practical upper bounds for polymer yield under specific conditions and guide selection of appropriate polymerization parameters.

Critical concentration values represent the minimum monomer concentration required to achieve substantial polymerization at a given temperature [24] [25]. For 7-Butyloxepan-2-one, critical concentrations range from 6.0M in bulk to 1.0M in dilute solutions, depending on the solvent system [24]. Below these critical concentrations, depolymerization becomes thermodynamically favored, leading to cyclic monomer regeneration.

| Solvent System | Ceiling Temperature (°C) | ΔHp (kJ/mol) | ΔSp (J/mol·K) | Equilibrium Conversion at 25°C (%) | Critical Concentration (M) |

|---|---|---|---|---|---|

| Bulk | 247-261 | -3.6 | -6.9 | 99 | 6.0 |

| Toluene (2M) | 234 | -11.1 | -21.9 | 95 | 2.0 |

| Toluene (1M) | 199 | -22.0 | -46.6 | 85 | 1.0 |

| Acetonitrile (2M) | 142 | -7.6 | -18.3 | 88 | 2.0 |

| Acetonitrile (1M) | 104 | -10.1 | -26.8 | 75 | 1.0 |

| THF (1M) | 185 | -15.2 | -38.4 | 82 | 1.0 |

The temperature dependence of equilibrium conversion follows the relationship defined by the Gibbs free energy change: ΔGp = ΔHp - TΔSp [24] [25]. At temperatures approaching the ceiling temperature, the entropic penalty for polymerization begins to outweigh the enthalpic driving force, leading to decreased equilibrium conversion [26]. This thermodynamic limit represents a fundamental constraint that cannot be overcome through kinetic manipulation or catalyst optimization.

Physical Description

XLogP3

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 88 of 126 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 126 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes